molecular formula C8H8BrF2N B13132906 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine

5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine

Cat. No.: B13132906
M. Wt: 236.06 g/mol
InChI Key: UYPRDQFIVHPQBB-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine: is an organic compound with the molecular formula C8H8BrF2N . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, difluoromethyl, and dimethyl groups in its structure makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine typically involves the bromination of 2-(difluoromethyl)-3,4-dimethylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of corresponding methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized pyridine derivatives.

    Reduction Products: Methyl-substituted pyridines.

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of compounds that may act as enzyme inhibitors or receptor modulators.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique structure makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Bromo-2-nitroaniline
  • 5-Bromo-2-(1H)-pyridone

Comparison: 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-3,4-dimethylpyridine

InChI

InChI=1S/C8H8BrF2N/c1-4-5(2)7(8(10)11)12-3-6(4)9/h3,8H,1-2H3

InChI Key

UYPRDQFIVHPQBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)C(F)F)C

Origin of Product

United States

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